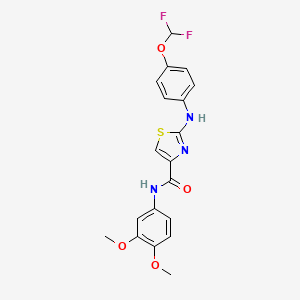
2-((4-(difluoromethoxy)phenyl)amino)-N-(3,4-dimethoxyphenyl)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((4-(difluoromethoxy)phenyl)amino)-N-(3,4-dimethoxyphenyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C19H17F2N3O4S and its molecular weight is 421.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((4-(difluoromethoxy)phenyl)amino)-N-(3,4-dimethoxyphenyl)thiazole-4-carboxamide is a novel thiazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, structural properties, and biological evaluations of this compound, focusing on its antibacterial and antifungal activities.
Synthesis and Structural Characterization
The synthesis of the compound follows a multi-step process involving the reaction of specific amines and carboxylic acids. The synthesis yields a crystalline product characterized by techniques such as NMR and mass spectrometry. The empirical formula is C18H16F2N4O4, with a melting point range of 466-468 K, indicating good stability under standard conditions .
Structural Properties
The crystal structure analysis reveals two independent molecules in the asymmetric unit, showing similar conformations. The presence of intramolecular hydrogen bonds and π–π stacking interactions contributes to the stability of the compound. The dihedral angles between various substituents indicate significant steric interactions that may influence biological activity .
Antibacterial Activity
The compound was evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicate that it exhibits moderate antibacterial properties, comparable to reference antibiotics such as norfloxacin and chloramphenicol. The Minimum Inhibitory Concentration (MIC) values suggest that modifications in the molecular structure can enhance antibacterial efficacy .
Antifungal Activity
In vitro studies have demonstrated that the compound possesses antifungal activity against Candida albicans and Candida parapsilosis. Notably, one derivative showed an MIC value of 1.23 μg/mL against C. parapsilosis, which is comparable to ketoconazole . These findings suggest that the thiazole framework could be a promising scaffold for developing new antifungal agents.
Data Tables
| Biological Activity | Test Organism | MIC (μg/mL) | Comparison Drug |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 32 | Norfloxacin |
| Antibacterial | Escherichia coli | 64 | Chloramphenicol |
| Antifungal | Candida albicans | 16 | Fluconazole |
| Antifungal | Candida parapsilosis | 1.23 | Ketoconazole |
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cell wall synthesis and membrane integrity in bacteria and fungi. Molecular docking studies suggest that it interacts with specific targets within these pathogens, potentially disrupting vital metabolic processes .
Case Studies
Recent research has highlighted the efficacy of similar thiazole derivatives in treating infections caused by resistant strains of bacteria and fungi. For instance, compounds with electronegative substituents at specific positions on the phenyl moiety showed enhanced activity due to increased lipophilicity and better interaction with microbial targets .
Eigenschaften
IUPAC Name |
2-[4-(difluoromethoxy)anilino]-N-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O4S/c1-26-15-8-5-12(9-16(15)27-2)22-17(25)14-10-29-19(24-14)23-11-3-6-13(7-4-11)28-18(20)21/h3-10,18H,1-2H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZBUCOXWJVLPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














